N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide
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Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide is an organic compound with a complex structure It features a chloroacetamide group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation and reduction: The phenyl ring and the methoxy group can participate in oxidation and reduction reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiocyanates.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the phenyl ring or the amide group.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl and methoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-2-methoxyphenyl)benzamide
- N-(5-tert-butyl-2-methoxyphenyl)-2-phenylacetamide
Uniqueness
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chloroacetamide group allows for unique interactions with biological targets, distinguishing it from other similar compounds.
Biological Activity
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C13H18ClN O2. The compound features a chloroacetamide functional group attached to a substituted phenyl ring, characterized by a tert-butyl group and a methoxy group. These structural components contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This mechanism is similar to other chloroacetamides, which have demonstrated alkylating properties that can damage biological molecules.
Biological Activity and Applications
This compound has been explored for various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that chloroacetamides can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli in quantitative structure-activity relationship (QSAR) analyses .
- Pharmacological Properties : The compound has been investigated for potential anti-inflammatory and analgesic effects. Its structural features may enhance its binding affinity to biological targets, making it a candidate for further pharmacological evaluation .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals how variations in substituents can influence biological activity:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(tert-butyl)-2-chloroacetamide | Contains a tert-butyl group and chloroacetamide | Lacks methoxy substitution |
N-(5-isopropyl-2-methoxyphenyl)-2-chloroacetamide | Isopropyl instead of tert-butyl | Different steric hindrance affecting biological activity |
N-(4-methoxyphenyl)-2-chloroacetamide | Methoxy group on para position | Potentially different enzyme inhibition profiles |
This table illustrates that substituent variations can significantly impact the biological properties and efficacy of these compounds .
Case Studies and Research Findings
Recent studies have explored the antimicrobial efficacy of various N-substituted phenyl-2-chloroacetamides. For example, a study screened twelve newly synthesized compounds against E. coli, S. aureus, and C. albicans, revealing that certain derivatives exhibited strong antimicrobial activity, particularly against Gram-positive bacteria . These findings underscore the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)9-5-6-11(17-4)10(7-9)15-12(16)8-14/h5-7H,8H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZLGRCBEJQXRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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